2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the biphenyl, piperazine, or imidazo[1,2-a]pyridine moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of various derivatives with potential pharmaceutical properties . In biology and medicine, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activity . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and other imidazo[1,2-a]pyridine derivatives These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-2-6-19(7-3-1)20-9-11-21(12-10-20)24-22(18-27-16-13-25-14-17-27)28-15-5-4-8-23(28)26-24/h1-12,15,25H,13-14,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFLHBYSWZMUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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